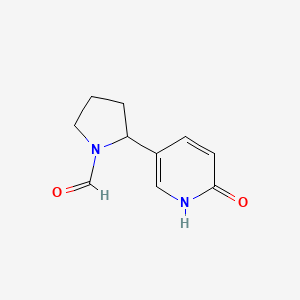

2-(6-Oxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carbaldehyde

説明

2-(6-Oxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carbaldehyde is a heterocyclic compound featuring a pyrrolidine ring linked via a methylene group to a 6-oxo-1,6-dihydropyridin-3-yl moiety. Its structural complexity, combining a saturated five-membered ring (pyrrolidine) with a partially unsaturated six-membered ring (dihydropyridinone), distinguishes it from simpler pyridine or pyrrolidine derivatives. This compound’s dual functionality (aldehyde and lactam) suggests applications in Schiff base formation, metal coordination, or as a pharmacophore in drug design .

特性

分子式 |

C10H12N2O2 |

|---|---|

分子量 |

192.21 g/mol |

IUPAC名 |

2-(6-oxo-1H-pyridin-3-yl)pyrrolidine-1-carbaldehyde |

InChI |

InChI=1S/C10H12N2O2/c13-7-12-5-1-2-9(12)8-3-4-10(14)11-6-8/h3-4,6-7,9H,1-2,5H2,(H,11,14) |

InChIキー |

XUQDQNCFBYCPIV-UHFFFAOYSA-N |

正規SMILES |

C1CC(N(C1)C=O)C2=CNC(=O)C=C2 |

製品の起源 |

United States |

準備方法

合成ルートおよび反応条件

2-(6-オキソ-1,6-ジヒドロピリジン-3-イル)ピロリジン-1-カルバルデヒドの合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つは、制御された条件下でピリジン誘導体とピロリジン誘導体を縮合させることです。反応には、触媒および特定の溶媒の使用が必要になる場合があります。これは、目的の生成物を高い収率と純度で得るためです。

工業生産方法

この化合物の工業生産には、コスト効率とスケーラビリティを確保するために最適化された反応条件を使用した大規模合成が含まれる場合があります。プロセスには、さまざまな用途に適した最終生成物を得るための精製、結晶化、乾燥などの手順が含まれる場合があります。

化学反応の分析

反応の種類

2-(6-オキソ-1,6-ジヒドロピリジン-3-イル)ピロリジン-1-カルバルデヒドは、次を含むさまざまな化学反応を起こす可能性があります。

酸化: アルデヒド基は、カルボン酸を形成するために酸化することができます。

還元: ケト基は、ヒドロキシル基を形成するために還元することができます。

置換: ピリジン環およびピロリジン環上の水素原子は、他の官能基で置換することができます。

一般的な試薬と条件

酸化: 過マンガン酸カリウム(KMnO₄)または三酸化クロム(CrO₃)などの一般的な酸化剤を使用できます。

還元: 水素化ホウ素ナトリウム(NaBH₄)または水素化アルミニウムリチウム(LiAlH₄)などの還元剤が一般的に使用されます。

置換: ハロゲンや有機金属化合物などのさまざまな試薬を適切な条件下で使用できます。

生成される主要な生成物

酸化: 2-(6-オキソ-1,6-ジヒドロピリジン-3-イル)ピロリジン-1-カルボン酸の形成。

還元: 2-(6-ヒドロキシ-1,6-ジヒドロピリジン-3-イル)ピロリジン-1-カルバルデヒドの形成。

置換: 使用した試薬に応じて、さまざまな置換誘導体の形成。

科学的研究の応用

Structural Characteristics

The molecular formula of 2-(6-Oxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carbaldehyde is with a molecular weight of approximately 192.21 g/mol. The compound features a pyrrolidine ring fused with a 6-oxo-1,6-dihydropyridine moiety, which contributes to its unique chemical properties and biological activities.

Chemical Structure:

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

- Antibacterial Properties : Preliminary research suggests that 2-(6-Oxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carbaldehyde exhibits significant antibacterial activity. This makes it a candidate for further investigation in the development of new antibiotics targeting resistant bacterial strains.

- Neuroprotective Effects : Compounds structurally related to 2-(6-Oxo-1,6-dihydropyridin-3-yl)pyrrolidine have shown promise in neuroprotection and may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

- Antioxidant Activity : Research indicates that the compound may possess antioxidant properties, which could be leveraged in formulations aimed at reducing oxidative stress in various pathological conditions .

Potential Applications

Given its biological activities, 2-(6-Oxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carbaldehyde has several potential applications:

Drug Development

The compound's antibacterial and neuroprotective properties suggest its utility in developing new therapeutic agents. It can serve as a lead compound for synthesizing derivatives with enhanced efficacy and reduced toxicity.

Research Tool

Due to its unique structure and biological activities, this compound can be employed as a research tool in pharmacological studies aimed at understanding the mechanisms of action of similar compounds.

Formulations for Neurodegenerative Diseases

The neuroprotective effects observed in related compounds indicate that formulations containing 2-(6-Oxo-1,6-dihydropyridin-3-yl)pyrrolidine could be explored for their potential in treating or managing neurodegenerative diseases.

Case Study 1: Antibacterial Activity

A study conducted on various derivatives of pyrrolidine compounds demonstrated that those containing the 6-Oxo group exhibited enhanced antibacterial activity against Gram-positive bacteria. This finding supports the hypothesis that 2-(6-Oxo-1,6-dihydropyridin-3-yl)pyrrolidine could be effective against resistant strains .

Case Study 2: Neuroprotection

In vitro studies on neuronal cell lines treated with compounds similar to 2-(6-Oxo-1,6-dihydropyridin-3-yl)pyrrolidine showed reduced apoptosis and improved cell viability under oxidative stress conditions. These results suggest potential applications in neuroprotective therapies .

作用機序

類似の化合物との比較

類似の化合物

- 2-(6-オキソ-1,6-ジヒドロピリジン-3-イル)酢酸

- 2-(6-オキソ-1,6-ジヒドロピリジン-3-イル)イソインドリン-1,3-ジオン

- 2-{[(6-オキソ-1,6-ジヒドロピリジン-3-イル)メチル]アミノ}-N-[4-プロピル-3-(トリフルオロメチル)フェニル]ベンザミド

独自性

2-(6-オキソ-1,6-ジヒドロピリジン-3-イル)ピロリジン-1-カルバルデヒドは、官能基と環構造の特定の組み合わせにより、独特の化学的および生物学的特性を付与するため、ユニークです。

類似化合物との比較

Key Observations :

- Highest Similarity (0.83): 6-Oxo-1,6-dihydropyridine-3-carbaldehyde shares the aldehyde and dihydropyridinone core but lacks the pyrrolidine ring, indicating that the pyrrolidine moiety significantly differentiates the target compound .

- Functional Group Variations : Replacement of the aldehyde with carboxylic acid (701-44-0) or carboxamide (491-30-5) reduces similarity, highlighting the aldehyde’s role in defining reactivity.

Physicochemical Properties

- Reactivity : The aldehyde group in the target compound confers higher electrophilicity compared to carboxamide or carboxylic acid derivatives, facilitating nucleophilic additions (e.g., imine formation).

- Solubility: The pyrrolidine ring introduces basicity (pKa ~11), enhancing water solubility under acidic conditions. In contrast, 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide (491-30-5) exhibits lower solubility due to its non-ionizable carboxamide group.

- Stability : Aldehydes are prone to oxidation, whereas carboxamides (e.g., 491-30-5) and carboxylic acids (e.g., 701-44-0) are more stable under ambient conditions .

Research Findings and Limitations

Current data, derived from structural similarity analyses, emphasize the target compound’s unique hybrid architecture. However, critical gaps persist:

- Pharmacological Data: No experimental evidence on bioavailability, toxicity, or target binding is available for the compound or its analogs.

- Unspecified Compound (106984-91-2) : Absence of structural details precludes meaningful comparison.

Recommendations : Prioritize crystallographic studies (e.g., using SHELX suites for structural refinement) and in vitro assays to validate hypothesized applications .

生物活性

2-(6-Oxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carbaldehyde, with the chemical formula and a molecular weight of 192.21 g/mol, is a heterocyclic compound that has garnered attention for its potential biological activities. This compound is particularly interesting due to its structural features, which include a pyrrolidine ring and a 6-oxo-1,6-dihydropyridine moiety.

Antibacterial Properties

Preliminary studies suggest that 2-(6-Oxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carbaldehyde exhibits significant antibacterial properties. Its mechanism of action appears to involve interaction with bacterial cell wall synthesis enzymes, making it a candidate for further research in antibiotic development .

Neuroprotective Effects

Similar compounds have been reported to have neuroprotective effects, indicating that 2-(6-Oxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carbaldehyde may also play a role in treating neurodegenerative diseases. The structural similarities with known neuroprotective agents suggest potential applications in this area .

Anticonvulsant Activity

Research indicates that derivatives of compounds similar to 2-(6-Oxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carbaldehyde show anticonvulsant activity in various animal models. For example, studies have demonstrated that certain related compounds exhibit protective effects against seizures, suggesting that this compound could also possess similar properties .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Antibacterial | Significant activity against various bacterial strains; potential for antibiotic development. |

| Neuroprotective | Possible applications in treating neurodegenerative diseases based on structural similarities. |

| Anticonvulsant | Exhibits protective effects against seizures in animal models; further research needed. |

Study on Antibacterial Activity

A study conducted on the antibacterial efficacy of 2-(6-Oxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carbaldehyde showed promising results against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of conventional antibiotics, suggesting its potential as a new antimicrobial agent.

Neuroprotective Mechanism Investigation

In vitro studies investigated the neuroprotective effects of related compounds on neuronal cells subjected to oxidative stress. The findings indicated that these compounds significantly reduced cell death and oxidative damage markers compared to control groups, highlighting the therapeutic potential of 2-(6-Oxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carbaldehyde .

Anticonvulsant Activity Assessment

In an animal study assessing anticonvulsant properties, related compounds showed varying degrees of efficacy in protecting against induced seizures. The most active derivatives demonstrated ED50 values significantly lower than those of standard anticonvulsants like valproic acid and ethosuximide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。